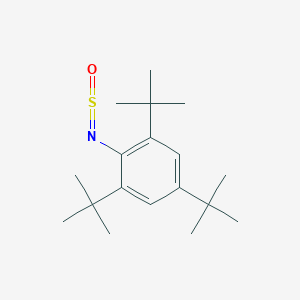

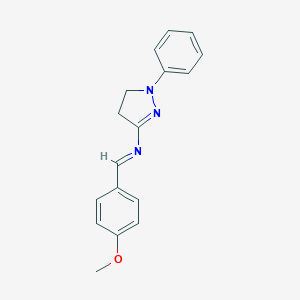

![molecular formula C10H12FNO2 B386288 N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 282104-62-5](/img/structure/B386288.png)

N-[2-(4-fluorophenoxy)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-fluorophenoxy)ethyl]acetamide is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.211 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide involves several steps . The process starts with the dissolution of (2-(4-fluorophenoxy)ethyl) carbamic acid tert-butyl ester in trifluoroacetic acid, followed by a reduction in vacuo and dissolution in pyridine along with acetic anhydride . After 18 hours, the solvent is removed under vacuum, and the residue is dissolved in dichloromethane . The solution is then extracted with saturated sodium bicarbonate solution and a 1N HCl solution extraction . The organic layer is dried and reduced to give N-(2-(4-fluorophenoxy)ethyl)acetamide .Molecular Structure Analysis

The molecular structure of N-[2-(4-fluorophenoxy)ethyl]acetamide is represented by the linear formula C10H12FNO2 . The compound consists of a fluorophenoxy group attached to an ethyl acetamide group .Physical And Chemical Properties Analysis

N-[2-(4-fluorophenoxy)ethyl]acetamide is a solid compound . It has a molecular weight of 197.211 . The compound’s CAS Number is 282104-62-5 .Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative of N-[2-(4-fluorophenoxy)ethyl]acetamide, is a key intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to this derivative, catalyzed by Novozym 435, is crucial in the synthesis process. The reaction employs vinyl acetate as the acyl donor, leading to an irreversible, kinetically controlled synthesis, which is significant in the manufacturing of antimalarial medications (Magadum & Yadav, 2018).

Potential Anticancer, Anti-inflammatory, and Analgesic Agents

Research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, closely related to N-[2-(4-fluorophenoxy)ethyl]acetamide, has demonstrated potential anticancer, anti-inflammatory, and analgesic properties. These compounds, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibit significant activities against breast cancer, neuroblastoma, and show promise as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Applications in Fluorescence and pH Measurement

Fluorinated derivatives of 2-aminophenol, structurally related to N-[2-(4-fluorophenoxy)ethyl]acetamide, have been developed as pH-sensitive probes. These compounds, including N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, are used in measuring intracellular pH, demonstrating the compound's utility in biological and chemical sensing applications (Rhee, Levy, & London, 1995).

Antimicrobial and Cytotoxic Activities

Studies on N-substituted 2-(phenoxy)acetamide derivatives have shown antimicrobial activity against various bacterial and fungal strains. These compounds, synthesized from 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide and substituted phenols, exhibit notable antibacterial and antifungal properties. Some derivatives also demonstrate cytotoxic effects, highlighting their potential in antimicrobial and cancer treatment research (Kaplancıklı et al., 2012).

Novel Acetamide Derivatives in Herbicide Development

Research into novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, related to N-[2-(4-fluorophenoxy)ethyl]acetamide, has led to the development of effective herbicides. These compounds exhibit herbicidal activities against dicotyledonous weeds, providing valuable insights into agricultural applications (Wu et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASQISRBOWJEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287895 |

Source

|

| Record name | N-[2-(4-Fluorophenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282104-62-5 |

Source

|

| Record name | N-[2-(4-Fluorophenoxy)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4-Fluorophenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Allyl-6-[(mesitylimino)methyl]phenol](/img/structure/B386207.png)

![1-{2-[4-(1-Adamantyl)phenoxy]ethyl}piperidine](/img/structure/B386210.png)

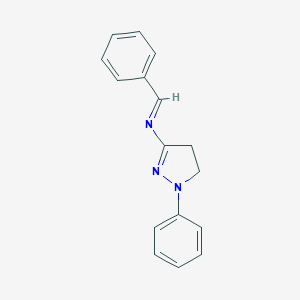

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B386213.png)

![(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B386216.png)

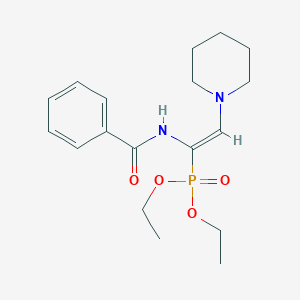

![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)

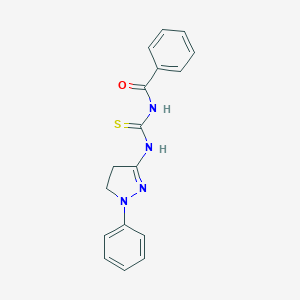

![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)

![N-[3-Allyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-4-methylaniline](/img/structure/B386229.png)